6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide
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Overview
Description
6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is functionalized with a tetrahydropyran-4-yloxy group and a trifluoromethoxybenzyl group. These modifications impart unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide involves multiple steps, typically starting with the preparation of the nicotinamide core. The tetrahydropyran-4-yloxy group is introduced through an etherification reaction, while the trifluoromethoxybenzyl group is attached via a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may employ continuous flow reactors and automated systems to scale up the synthesis while maintaining consistency and efficiency .
Chemical Reactions Analysis
6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxybenzyl group can undergo nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. .
Scientific Research Applications
6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide can be compared with other similar compounds, such as:
- 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid
- 6-((Tetrahydro-2H-pyran-4-yl)oxy)-2-pyridinemethanol These compounds share structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c20-19(21,22)28-16-4-2-1-3-13(16)11-24-18(25)14-5-6-17(23-12-14)27-15-7-9-26-10-8-15/h1-6,12,15H,7-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNGCBSFBBGBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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